An In-depth Technical Guide to the Metabolic Pathway of Ceftiofur to Desfuroylceftiofur Cysteine Disulfide (DCCD)
An In-depth Technical Guide to the Metabolic Pathway of Ceftiofur to Desfuroylceftiofur Cysteine Disulfide (DCCD)
A Senior Application Scientist's Synthesis of Mechanism, Causality, and Analytical Validation
This guide provides a detailed exploration of the metabolic transformation of ceftiofur, a third-generation cephalosporin antibiotic, into its significant and analytically relevant metabolite, desfuroylceftiofur cysteine disulfide (DCCD). We will delve into the biochemical cascade, the rationale behind experimental designs for its study, and the validated protocols for its quantification, offering a comprehensive resource for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.
Introduction: Ceftiofur's Unique Metabolic Profile
Ceftiofur is a cornerstone of veterinary medicine, prized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1] Unlike many cephalosporins that are excreted largely unchanged, ceftiofur undergoes rapid and complex metabolism in vivo.[1] This metabolic journey is not merely a degradation process but a bioactivation and conjugation cascade that dictates the drug's efficacy, distribution, and residue profile. Understanding this pathway is paramount for accurate pharmacokinetic modeling, residue analysis, and ensuring food safety.
The central event in ceftiofur's metabolism is the cleavage of its thioester bond, a reaction that gives rise to the primary and microbiologically active metabolite, desfuroylceftiofur (DFC).[2][3] DFC's inherent reactivity, particularly its thiol group, is the starting point for a series of conjugation reactions, leading to the formation of various disulfide-linked metabolites, with DCCD being a prominent and stable end-product found in tissues.[1][4]
The Metabolic Cascade: From Ceftiofur to DCCD
The transformation of ceftiofur to DCCD is a multi-step process initiated by enzymatic hydrolysis and followed by disulfide exchange reactions with endogenous sulfur-containing molecules.
Step 1: Enzymatic Cleavage to Desfuroylceftiofur (DFC)
Upon entering the systemic circulation, ceftiofur is rapidly metabolized. The initial and rate-limiting step is the hydrolysis of the thioester bond, which liberates the furoic acid side chain and forms desfuroylceftiofur (DFC).[1][2][4]
-
Causality of Experimental Choice: In vitro studies to elucidate this step typically employ S-9 and microsomal fractions from target animal tissues, such as the liver and kidney.[1][5] This is a deliberate choice to isolate the enzymatic activity responsible for the metabolic conversion. The S-9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive view of metabolic potential, while purified microsomes can help pinpoint the involvement of specific enzyme families like esterases. The kidney and liver are the primary tissues investigated due to their high metabolic capacity and significant role in drug elimination.[5][6]
-
Key Enzymes: This conversion is primarily catalyzed by esterases, which are abundant in the liver and kidneys.[5] The high activity of these enzymes explains the very short half-life of the parent ceftiofur in plasma.[7]
Step 2: The Reactivity of DFC and Disulfide Bond Formation
DFC is an unstable and highly reactive intermediate. Its free thiol group readily interacts with endogenous molecules containing disulfide bonds or other thiol groups. This reactivity is the crux of the subsequent metabolic transformations.
DFC can undergo several parallel reactions:
-
Formation of DCCD: DFC can react with cysteine, an amino acid prevalent in biological systems, to form a stable mixed disulfide, desfuroylceftiofur cysteine disulfide (DCCD).[5][8] This can occur through direct conjugation with cysteine or via disulfide exchange with cystine.[5] The formation of DCCD is a significant pathway, particularly in tissues.[4]
-
Formation of other Disulfides: DFC can also react with itself to form the 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD) or with glutathione to form a DFC-glutathione conjugate.[1][2] The DFC-glutathione conjugate can be further metabolized to DFC-cysteine.[5]
-
Protein Binding: The reactive thiol group of DFC can form covalent bonds with cysteine residues in proteins, leading to the formation of protein-bound adducts.[1][5] Albumin is a primary target for this covalent binding in plasma.
The following diagram illustrates the metabolic pathway:
Quantitative Analysis: A Self-Validating System for Residue Monitoring
The complexity of ceftiofur's metabolism, with its array of inter-convertible metabolites all retaining the core β-lactam structure, presents a significant analytical challenge. A robust and reliable quantification method is essential for regulatory purposes and pharmacokinetic studies.
The Marker Residue Concept: Derivatization to DCA
To overcome the analytical complexity, regulatory methods are based on the concept of a "marker residue." This involves the chemical conversion of all ceftiofur and its desfuroylceftiofur-related metabolites that contain an intact β-lactam ring into a single, stable derivative: desfuroylceftiofur acetamide (DCA) .[8][9][10]
-
Trustworthiness of the Protocol: This approach forms a self-validating system. By converting a heterogeneous group of active metabolites into a single, stable analyte, the method ensures that the total antimicrobial activity potential is quantified, regardless of the specific metabolic profile in a given sample. This provides a consistent and reliable measure for residue monitoring.[9][11]
Experimental Protocol: Quantification of Total Ceftiofur Residues as DCA
The following is a generalized, step-by-step methodology for the analysis of total ceftiofur residues in animal tissues by conversion to DCA, followed by LC-MS/MS analysis.[10][11][12]
Objective: To quantify the total concentration of ceftiofur and its desfuroylceftiofur-related metabolites in tissues.
Principle: Tissues are extracted, and all target analytes are subjected to a two-step chemical derivatization. First, a reducing agent cleaves all disulfide bonds, liberating free DFC. Second, an alkylating agent reacts with the free thiol group of DFC to form the stable acetamide derivative, DCA.
Materials:
-
Homogenized tissue sample (e.g., kidney, liver, muscle)
-
Borate buffer
-
Dithioerythritol (DTE) solution (reducing agent)
-
Iodoacetamide solution (alkylating agent)
-
Internal standard (e.g., cefotaxime, deuterated DCCD)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, methanol, formic acid (LC-MS grade)
Procedure:
-
Sample Preparation and Extraction:
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Add the internal standard.
-
Add borate buffer and vortex to create a uniform suspension.
-
For liver and muscle, a protein precipitation step with acetonitrile may be included, followed by a hexane wash to remove lipids.[13]
-
-
Step 1: Reductive Cleavage of Disulfides:
-
Add DTE solution to the sample extract.
-
Incubate in a water bath (e.g., 50°C for 15 minutes) to reduce all disulfide-bound DFC to free DFC.[11]
-
-
Step 2: Derivatization to DCA:
-
Cool the sample to room temperature.
-
Add iodoacetamide solution to alkylate the free thiol group of DFC, forming the stable DCA derivative.[11]
-
-
Cleanup:
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for quantification of DCA.
-
The following diagram outlines the analytical workflow:
Summary of Key Ceftiofur Metabolites
The following table summarizes the key metabolites in the ceftiofur pathway and their significance.
| Metabolite | Chemical Name | Significance |
| DFC | Desfuroylceftiofur | Primary, microbiologically active metabolite; highly reactive intermediate.[2][3] |
| DCCD | Desfuroylceftiofur Cysteine Disulfide | Stable, major unbound metabolite in tissues like kidney and milk.[4] A suitable surrogate marker residue.[13] |
| 3,3'-DFD | 3,3'-Desfuroylceftiofur Disulfide Dimer | A dimer of DFC, found in urine.[1][4] |
| DFC-GSH | Desfuroylceftiofur Glutathione Conjugate | An intermediate conjugate that can be metabolized to DCCD.[5] |
| DCA | Desfuroylceftiofur Acetamide | Stable derivative formed for analytical quantification of total residues.[8][9] |
Conclusion
The metabolic pathway of ceftiofur to desfuroylceftiofur cysteine disulfide (DCCD) is a critical area of study for veterinary pharmacologists and drug development professionals. The initial rapid conversion to the active but unstable desfuroylceftiofur (DFC) dictates the drug's antimicrobial action, while the subsequent formation of stable disulfide conjugates like DCCD is central to its residue profile. The development of analytical methods that convert all active metabolites to a single marker residue, desfuroylceftiofur acetamide (DCA), represents a robust and trustworthy system for regulatory monitoring. A thorough understanding of this metabolic cascade, from the underlying enzymatic reactions to the validated analytical workflows, is essential for the responsible and effective use of this important veterinary antibiotic.
References
-
Beconi-Barker, M. G., Roof, R. D., Millerioux, L., Kausche, F. M., Vidmar, T. J., Smith, E. B., Callahan, J. K., Hubbard, V. L., Smith, G. A., & Gilbertson, T. J. (1995). In vitro metabolism of ceftiofur in bovine tissues. Journal of Veterinary Pharmacology and Therapeutics, 18(5), 349-356. [Link]
-
Brown, S. A., Jaglan, P. S., & Banting, A. (1991). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to dairy goats. Journal of Veterinary Pharmacology and Therapeutics, 14(4), 366-374. [Link]
-
Jaglan, P. S., Roof, R. D., Yein, F. S., Arnold, T. S., & Gilbertson, T. J. (1990). Metabolism of ceftiofur. Nature of urinary and plasma metabolites in rats and cattle. Journal of Agricultural and Food Chemistry, 38(12), 2239-2245. [Link]
-
European Medicines Agency. (1998). Ceftiofur (2). Committee for Veterinary Medicinal Products. [Link]
-
Food and Agriculture Organization of the United Nations. (1996). Ceftiofur sodium. JECFA. [Link]
-
Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]
-
Food and Agriculture Organization of the United Nations. (1997). Ceftiofur (monohydrochloride and sodium salts). JECFA. [Link]
-
Brown, S. A., Chester, Jr, S. T., & Robb, E. J. (1996). Plasma Disposition of Ceftiofur and Metabolites After Intravenous and Intramuscular Administration of Ceftiofur Sodium to Calves. The Bovine Practitioner, (30), 60-64. [Link]
-
Cox, S., White, M., Gordon, K., & Bailey, J. (2011). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Abdel Aziz, E. A., El-Nabtity, S. M., El Barawy, A. M., & Elmajdoub, A. A. (2017). Residues of Ceftiofur Sodium in Rabbit Tissues. Alexandria Journal of Veterinary Sciences, 54(1), 104-110. [Link]
-
Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Wageningen University & Research. [Link]
-
Le-Deygen, I., De Smet, J., De Baere, S., Croubels, S., & Devreese, M. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 11(8), 508. [Link]
-
Hornish, R. E., & Thomas, M. H. (2002). Multilaboratory Trial for Determination of Ceftiofur Residues in Bovine and Swine Kidney and Muscle, and Bovine Milk. Journal of AOAC INTERNATIONAL, 85(1), 43-50. [Link]
-
Brown, S. A., Jaglan, P. S., & Banting, A. (1993). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 183-191. [Link]
-
Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]
-
Poapolathep, A., Klangkaew, N., Sugandhavesa, P., & Poapolathep, S. (2009). Pharmacokinetics of ceftiofur hydrochloride in pigs infected with porcine reproductive and respiratory syndrome virus. Journal of Antimicrobial Chemotherapy, 63(4), 810-812. [Link]
-
Giguère, S., Malinski, T. J., Womble, A. Y., & Davis, J. L. (2014). Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 368-375. [Link]
-
Islam, M. S., & Masum, M. M. (2014). Molecular Modelling Analysis of the Metabolism of Ceftiofur. Trends in Applied Sciences Research, 9(1), 31-41. [Link]
-
KuKanich, K., & KuKanich, B. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. Frontiers in Veterinary Science, 6, 362. [Link]
-
Feng, S., Chiesa, O. A., Kijak, P., Chattopadhaya, C., Lancaster, V., Smith, E. A., Girard, L., Sklenka, S., & Li, H. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5899-5907. [Link]
-
World Health Organization. (1996). Ceftiofur. INCHEM. [Link]
-
Fernando, C., Dahanayake, S., & Amarakoon, S. (2020). Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur hydrochloride and fed diets differing in fibre and protein. Journal of Applied Animal Research, 48(1), 361-366. [Link]
-
Feng, S., Kijak, P. J., & Turnipseed, S. B. (2012). A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. Journal of Chromatography B, 900, 73-79. [Link]
Sources
- 1. fao.org [fao.org]
- 2. scialert.net [scialert.net]
- 3. Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability | MDPI [mdpi.com]
- 13. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
